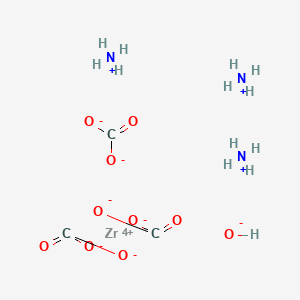

Ammonium zirconyl carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium zirconyl carbonate, also known as ammonium zirconium carbonate, is a chemical compound with the formula (NH₄)₂[Zr(OH)₂(CO₃)₂]. It is a versatile compound used in various industrial and scientific applications due to its unique properties. This compound is particularly valued for its role in the production of zirconia-based materials, which are known for their high thermal stability, mechanical strength, and resistance to corrosion.

准备方法

Synthetic Routes and Reaction Conditions

Ammonium zirconyl carbonate can be synthesized through the reaction of zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia. The reaction is typically carried out at ambient temperatures, and the resulting solution contains the this compound compound . The reaction can be represented as follows:

Zr(OH)4+2(NH4)2CO3→(NH4)2[Zr(OH)2(CO3)2]+2H2O

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of zirconium oxychloride as a starting material. The zirconium oxychloride is reacted with ammonium bicarbonate and ammonia under controlled temperature conditions to produce this compound . This method is advantageous due to its low cost and minimal environmental impact.

化学反应分析

Decomposition and Stability

AZC solutions decompose under heat or evaporation, releasing NH3 and CO2:

(NH4)2Zr(CO3)3ΔZrO2+2 NH3↑+3 CO2↑+H2O

Stability Parameters

| Factor | Effect on AZC Stability |

|---|---|

| Temperature >60°C | Rapid gelation or precipitation |

| Dilution (<20% ZrO₂) | Reduced stability |

| Presence of tartaric acid | Enhanced thermal stability |

Crosslinking with Carboxylated Polymers

AZC reacts with carboxyl (−COOH) groups in polymers (e.g., starch, latex) through ligand exchange, forming zirconium-carboxyl coordination bonds:

Zr(CO3)34−+2 −COOH→Zr(OOCR)2+3 CO32−+2 H+

Mechanism

-

Destabilization : Loss of H2O and CO2 generates active zirconium sites .

-

Coordination : Each zirconium atom binds up to four carboxyl groups, enabling crosslinking .

Impact on Material Properties

| AZC Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Solubility (%) |

|---|---|---|---|

| 0 | 25.2 | 18.5 | 11.64 |

| 10 | 23.8 | 152.0 | 9.21 |

| 15 | 22.1 | 218.0 | 8.64 |

| Data from PVA/xylan composite films . |

Speciation in Aqueous Solution

AZC exists as a monomeric [Zr(CO3)4]4− complex in solution, confirmed by EXAFS and ¹³C NMR :

-

Coordination Geometry : Four carbonate ions bind bidentately to zirconium.

-

Stability Window :

-

[CO32−]: 0.8–1.2 M

-

[NH4+]: 2.0–3.0 M

-

科学研究应用

Chemical Properties and Composition

- Chemical Formula : (NH4)2[Zr(CO3)2(OH)2]

- CAS Number : 68309-95-5

- Molecular Weight : 319.36 g/mol

- Density : Approximately 2.7 g/cm³

- Solubility : Highly soluble in water, forming a clear solution.

Paper and Coatings

AZC is widely utilized in the paper industry as a binder and insolubilizer. Its applications include:

- Coated Paper : Enhances the adhesion of coatings and improves the mechanical properties of paper products.

- Water-Based Inks : Acts as a crosslinker to improve printability and resistance to water, providing better durability in printed materials .

| Application | Description |

|---|---|

| Binder for Coatings | Improves strength and adhesion in paper coatings |

| Water-Based Inks | Enhances water resistance and print quality |

| Antimicrobial Agent | Used in textiles and timber for antimicrobial properties |

Ceramics

In ceramics, AZC serves as a binder and stabilizer, enhancing the strength and durability of ceramic materials. It contributes to improved mechanical properties in ceramic composites .

Textiles

AZC is employed as a flame retardant in textiles, making fabrics less flammable and more resistant to fire hazards. This application is crucial for safety in consumer products .

Pharmaceutical Applications

In the pharmaceutical sector, AZC functions as a stabilizer and binder in formulations, improving the stability and shelf life of medicines. Its properties make it suitable for use in various drug delivery systems .

Agricultural Uses

AZC is also applied in agriculture as a fertilizer additive. It provides essential nutrients such as nitrogen and phosphorus to enhance soil fertility and plant growth .

Case Study 1: Effect on Paper Coating Properties

A study investigated the influence of AZC on the properties of coated paper. The results indicated that AZC significantly improved the water resistance and mechanical strength of the paper, making it more suitable for high-quality printing applications .

Case Study 2: Use in Waterborne Acrylic Pressure-Sensitive Adhesives

Research demonstrated that incorporating AZC into waterborne acrylic adhesives enhanced their performance by improving adhesion and scrub resistance, thereby extending their usability in various applications such as packaging and labeling .

作用机制

The mechanism of action of ammonium zirconyl carbonate primarily involves its ability to form stable zirconia upon decomposition. The compound undergoes hydrolysis and thermal decomposition to produce zirconia, which exhibits high thermal stability, mechanical strength, and resistance to chemical attack . These properties make zirconia an ideal material for various industrial and biomedical applications.

相似化合物的比较

Ammonium zirconyl carbonate can be compared with other zirconium-based compounds, such as potassium zirconium carbonate and sodium zirconium carbonate. While all these compounds serve as precursors for zirconia, this compound is particularly valued for its ease of synthesis and low cost . Additionally, it offers better solubility in water compared to its potassium and sodium counterparts, making it more suitable for certain applications.

Similar Compounds

Potassium Zirconium Carbonate: Similar to this compound but uses potassium ions instead of ammonium ions.

Sodium Zirconium Carbonate: Uses sodium ions and has different solubility and reactivity properties compared to this compound.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in catalysis, biomedical fields, nanomaterials, and the paper industry. Its unique properties and ease of synthesis make it an important material for scientific research and industrial processes.

常见问题

Basic Research Questions

Q. What are the established laboratory synthesis methods for ammonium zirconyl carbonate (AZC)?

AZC is synthesized by reacting ammonium bicarbonate with basic zirconium carbonate under controlled conditions. A typical procedure involves dissolving zirconium precursors (e.g., zirconyl chloride) in hydrochloric acid, followed by pH adjustment using carbonate salts to precipitate AZC. The product is often isolated as a hydrate, such as (NH₄)₃ZrOH(CO₃)₃·2H₂O, confirmed via gravimetric analysis . Solutions should be freshly prepared to avoid decomposition, which releases NH₃ and CO₂ upon heating .

Q. How is the crystal structure of AZC characterized, and what are its key features?

While direct structural data for AZC is limited, related zirconyl compounds (e.g., zirconyl chloride octahydrate) exhibit tetranuclear complexes like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. These feature Zr–O bond lengths of ~2.14–2.27 Å and D₂d symmetry, suggesting AZC may adopt similar coordination geometries. X-ray diffraction (XRD) and least-squares refinement are critical for structural elucidation .

Q. Which analytical techniques are essential for characterizing AZC’s purity and stability?

- Thermogravimetric Analysis (TGA): Monitors decomposition pathways (e.g., NH₃/CO₂ release at ~68°C) .

- FT-IR Spectroscopy: Identifies carbonate (CO₃²⁻) and hydroxyl (OH⁻) functional groups .

- pH Titration: Tracks pH-dependent speciation (e.g., Zr₂O₃²⁺ formation in acidic conditions) .

- Gravimetry: Quantifies zirconium content via precipitation with NH₄OH .

Advanced Research Questions

Q. How do synthesis conditions (e.g., pH, aging) influence AZC’s speciation and reactivity?

Adjusting pH with carbonate salts shifts zirconium ion speciation from monomeric ZrO²⁺ to polynuclear Zr₂O₃²⁺. For example, aging zirconyl chloride solutions at pH <1 favors ZrO²⁺, while carbonate addition stabilizes Zr₂O₃²⁺. These species impact gel formation in catalytic applications, though final structures may remain unaffected . Contradictions in literature arise from inconsistent reporting of aging times, temperatures, and pH control .

Q. What are the thermal decomposition mechanisms of AZC, and how do they affect its applications?

AZC decomposes in three stages:

- Stage 1 (68–100°C): Loss of NH₃ and CO₂, forming ZrO₂ intermediates.

- Stage 2 (200–400°C): Complete decomposition to zirconia (ZrO₂).

- Stage 3 (>500°C): Crystallization of tetragonal/monoclinic ZrO₂ phases. Decomposition kinetics can be studied via TGA-DSC, with heating rates affecting phase purity. Residual carbonates may alter catalytic properties in high-temperature applications .

Q. How is AZC utilized in catalyst design, and what methodological considerations are critical?

AZC serves as a precursor in mixed-oxide catalysts (e.g., Pt/WOx–ZrO₂ for hydrocarbon isomerization). Key steps include:

- Co-Precipitation: Mixing AZC with tungstate salts at pH 9 to form WOx–ZrO₂ supports .

- Calcination: Controlled heating (500–800°C) to stabilize active ZrO₂ phases.

- Metal Loading: Impregnation with Pt or other metals enhances acidity and redox activity. Surface area (BET) and acidity (NH₃-TPD) must be optimized to balance catalytic activity and stability .

Q. What contradictions exist in the literature regarding zirconyl carbonate speciation, and how can they be resolved?

Discrepancies arise in:

- pH-Dependent Speciation: Some studies report ZrO²⁺ dominance at pH <1, while others observe Zr₂O₃²⁺ even in acidic conditions.

- Aging Effects: Aging duration (hours vs. days) alters particle size and reactivity. Resolution requires standardized protocols for pH measurement, aging times, and spectroscopic validation (e.g., EXAFS for Zr coordination) .

属性

CAS 编号 |

32535-84-5 |

|---|---|

分子式 |

C3H5NO10Zr-2 |

分子量 |

306.30 g/mol |

IUPAC 名称 |

azanium;zirconium(4+);tricarbonate;hydroxide |

InChI |

InChI=1S/3CH2O3.H3N.H2O.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H3;1H2;/q;;;;;+4/p-6 |

InChI 键 |

LVFYEEILIMUOEF-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[OH-].[Zr+4] |

规范 SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[Zr+4] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。